Lipophilicity Comparison: 1-Ethyl and 6-Carbonitrile Analogs
The target compound exhibits a calculated LogP of 0.54 , which is substantially lower than the 1-ethyl analog (LogP ≈ 1.7) [1] and the 6-carbonitrile positional isomer (LogP = 1.4552) . This reduced lipophilicity is expected to enhance aqueous solubility, reduce non-specific plasma protein binding, and mitigate off-target promiscuity associated with more lipophilic compounds.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.54 |
| Comparator Or Baseline | 1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (LogP ≈ 1.7); 1-Methyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile (LogP = 1.4552) |
| Quantified Difference | ΔLogP = -1.16 (vs. ethyl analog); ΔLogP = -0.92 (vs. 6-carbonitrile isomer) |
| Conditions | Calculated values from vendor/chemical database sources (Hit2Lead, ChemExper, Mcule) |
Why This Matters
Lower LogP correlates with improved aqueous solubility and reduced off-target binding, critical for achieving a favorable pharmacokinetic and safety profile in drug discovery.
- [1] ChemExper Chemical Directory. Entry for 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (Ref 2826338). LogP = 1.7. http://slavesearch.chemexper.com/ (accessed 2026). View Source
